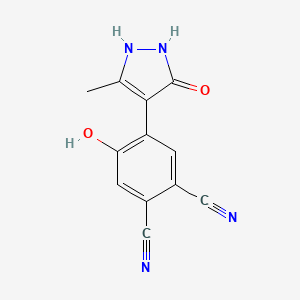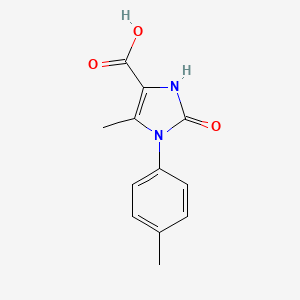![molecular formula C22H27N3O5S B11045492 1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045492.png)
1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a cycloheptyl group, a benzodioxole moiety, and a dihydropyrazolothiazinone core
Méthodes De Préparation
The synthesis of 1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with methoxy-substituted benzaldehyde under acidic conditions.
Cyclization to form the pyrazolothiazinone core: This step involves the reaction of the benzodioxole intermediate with a suitable thioamide and hydrazine derivative under controlled conditions.
Introduction of the cycloheptyl group: This can be done through a nucleophilic substitution reaction where the cycloheptyl halide reacts with the pyrazolothiazinone intermediate.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated reaction systems.
Analyse Des Réactions Chimiques
1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the pyrazolothiazinone ring.
Substitution: Nucleophilic substitution reactions can occur at the cycloheptyl or benzodioxole moieties using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzyme active sites: Inhibiting or modulating the activity of enzymes involved in inflammatory or cancer pathways.
Interacting with cellular receptors: Modulating signal transduction pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with similar compounds such as:
This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the core.
Benzodioxole derivatives: Compounds with the benzodioxole moiety but different core structures.
Pyrazolothiazinone derivatives: Compounds with variations in the pyrazolothiazinone ring system.
Propriétés
Formule moléculaire |
C22H27N3O5S |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C22H27N3O5S/c1-12-23-21-16(22(26)24-25(21)13-8-6-4-5-7-9-13)20(31-12)14-10-15-18(30-11-29-15)19(28-3)17(14)27-2/h10,13,20H,4-9,11H2,1-3H3,(H,24,26) |
Clé InChI |
UORPMEJPVYECHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(S1)C3=CC4=C(C(=C3OC)OC)OCO4)C(=O)NN2C5CCCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)

![5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045432.png)
![5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11045447.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045457.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11045462.png)

![methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)

![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045498.png)
![1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one](/img/structure/B11045502.png)